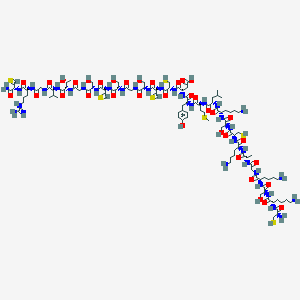
4-Chlorothiazole-5-carboxaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chlorothiazole-5-carboxaldehyde derivatives has been the subject of research due to their significance as precursors for biologically active compounds. A novel and efficient method for the synthesis of these derivatives has been developed, demonstrating flexibility for large-scale use and the preparation of analogs (Davood, Alipour, & Shafiee, 2008). Additionally, compounds with similar structural features, such as 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, have been synthesized, showcasing the compound's versatility in chemical reactions (Nechai, Dikusar, Potkin, & Kaberdin, 2004).
Molecular Structure Analysis
The structural analysis of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been conducted using various spectroscopic techniques and X-ray diffraction, providing insights into the molecular and crystal structure, bond lengths, bond angles, and electronic properties (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Chemical Reactions and Properties
The chemical reactivity and synthesis potential of 4-Chlorothiazole-5-carboxaldehyde derivatives in heterocyclic synthesis have been extensively explored. These compounds serve as key intermediates for novel heterocyclic systems, demonstrating their importance in synthetic chemistry (Gouda, Abu‐Hashem, Saad, & Elattar, 2016).
Physical Properties Analysis
Although specific studies directly analyzing the physical properties of 4-Chlorothiazole-5-carboxaldehyde were not identified, related research on similar compounds provides valuable context. Investigations into the crystal and molecular structure, vibrational spectra, and NBO analysis of compounds with chloro and thiazole components offer insights into their stability, electronic, and photophysical properties, contributing to our understanding of 4-Chlorothiazole-5-carboxaldehyde's physical characteristics (Mary, Jojo, Panicker, Alsenoy, Ataei, & Yildiz, 2014).
Chemical Properties Analysis
The chemical properties of 4-Chlorothiazole-5-carboxaldehyde and its derivatives have been explored through their synthesis and application in creating various heterocyclic compounds. The versatility of these compounds in reactions, including their ability to serve as synthons in multicomponent reactions, highlights their chemical reactivity and potential utility in the development of pharmacologically active compounds (Childers, Haidle, Machacek, Rogers, & Romeo, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems : 5-Chloropyrazole-4-carboxaldehydes, closely related to 4-Chlorothiazole-5-carboxaldehyde, are important intermediates in synthesizing various heterocyclic systems, which are synthetically useful and novel (Gouda, Abu‐Hashem, Saad, & Elattar, 2016).
Efficient Synthesis Methods : An improved synthesis method for 3-substituted 4-chlorothiazole-5-carbaldehydes offers higher yields, demonstrating its efficiency and convenience for synthesizing secondary amines (Debski, Hanefeld, & Schlitzer, 1997).
Facile Synthesis of Thiazole Derivatives : A convenient method using 4-chloro-2,3-dihydrothiazole-5-carboxaldehyde in ethanol solution at reflux facilitates the synthesis of new thiazole derivatives (Rady, 2008).
Catalysis and Organic Synthesis Applications : The formation of new heterocyclic ring systems like Thiazolo[4,5′,4,5]thieno[3,2-d]pyrimidine indicates potential applications in organic synthesis and catalysis (Athmani & Iddon, 1992).
Antimicrobial Activity : Certain derivatives, such as those synthesized in the study by El-Emam et al. (2012), exhibit potent broad-spectrum antimicrobial activity, which is crucial for developing new pharmaceuticals (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Synthesis of Pyrimidines and Other Derivatives : The compound is also used in the synthesis of various pyrimidine and thiazole derivatives, contributing to the development of new chemical entities with potential biological activities (Morrill, Babu, Almstead, & Moon, 2013).
Safety And Hazards
4-Chlorothiazole-5-carboxaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
4-chloro-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-3(1-7)8-2-6-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWEAFBOIYNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561049 | |
| Record name | 4-Chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiazole-5-carboxaldehyde | |
CAS RN |
104146-17-0 | |
| Record name | 4-Chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















